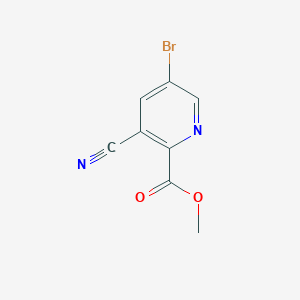
Methyl 5-bromo-3-cyanopicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-bromo-3-cyanopicolinate is an organic compound that belongs to the class of picolinates, which are derivatives of picolinic acid. This compound is characterized by the presence of a bromine atom at the 5-position, a cyano group at the 3-position, and a methyl ester group. It is commonly used in various chemical reactions and has applications in scientific research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-cyanopicolinate typically involves the bromination of 3-cyanopicolinic acid followed by esterification. One common method includes:
Bromination: The starting material, 3-cyanopicolinic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the 5-position.
Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps.
化学反应分析
Types of Reactions: Methyl 5-bromo-3-cyanopicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted picolinates with various functional groups replacing the bromine atom.
Reduction: 3-aminopicolinate derivatives.
Oxidation: 5-bromo-3-cyanopicolinic acid.
科学研究应用
Methyl 5-bromo-3-cyanopicolinate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry: In the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 5-bromo-3-cyanopicolinate depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand by binding to specific sites on proteins or enzymes, thereby modulating their activity. The cyano and bromine groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Methyl 5-chloro-3-cyanopicolinate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-fluoro-3-cyanopicolinate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-iodo-3-cyanopicolinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness: Methyl 5-bromo-3-cyanopicolinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions in various reactions.
属性
IUPAC Name |
methyl 5-bromo-3-cyanopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)7-5(3-10)2-6(9)4-11-7/h2,4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZRURBKCDBRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]acetate](/img/structure/B8268205.png)
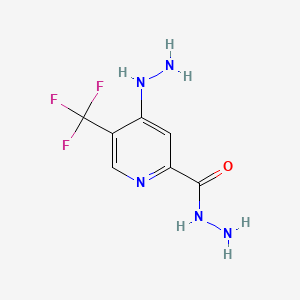


![(3aR,5S,6R,6aR)-5-((R)-2-Acetoxy-1-(acetylthio)ethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl acetate](/img/structure/B8268236.png)

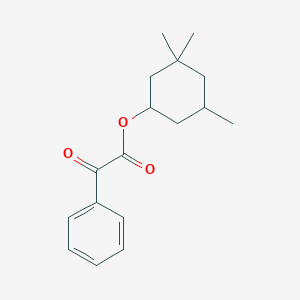
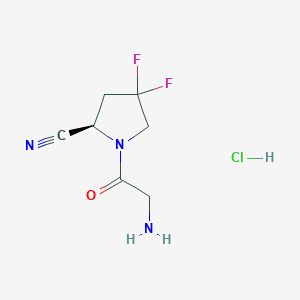
![(2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8268271.png)
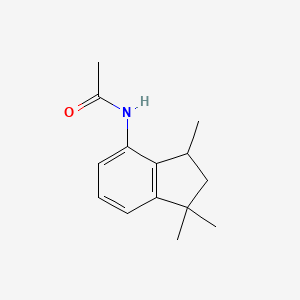

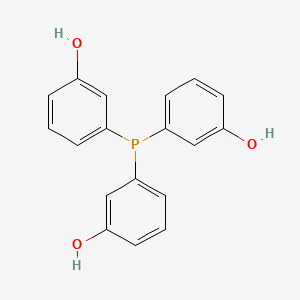
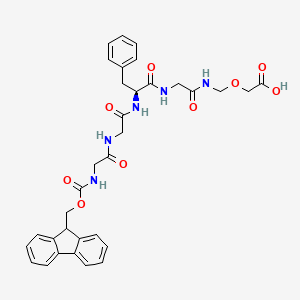
![4-(Dibenzo[b,d]furan-3-yl)aniline](/img/structure/B8268309.png)
